6-Dehydro-21-deoxy Cortisol
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Overview
Description
6-Dehydro-21-deoxy Cortisol is a synthetic steroid compound that is structurally related to cortisol. It is known for its unique chemical properties and potential applications in various scientific fields. This compound is a derivative of cortisol, which is a naturally occurring hormone in the human body that plays a crucial role in the regulation of metabolism, immune response, and stress.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Dehydro-21-deoxy Cortisol typically involves the chemical modification of cortisol or its precursors. One common method includes the dehydrogenation of 21-deoxycortisol, which can be achieved using specific oxidizing agents. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure the desired transformation.
Industrial Production Methods: Industrial production of this compound may involve biotransformation processes using microbial cell factories. For instance, Escherichia coli can be genetically engineered to express specific enzymes that facilitate the conversion of precursor molecules into the desired steroid compound . This method is advantageous due to its high specificity and catalytic efficiency.
Chemical Reactions Analysis
Types of Reactions: 6-Dehydro-21-deoxy Cortisol undergoes various chemical reactions, including:
Reduction: The removal of oxygen atoms or the addition of hydrogen atoms.
Substitution: The replacement of specific functional groups with others.
Common Reagents and Conditions:
Reduction: NAD(P)H-dependent oxidoreductases can catalyze the reduction of specific carbonyl groups.
Substitution: Various halogenating agents and nucleophiles are employed under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce reduced steroid intermediates.
Scientific Research Applications
6-Dehydro-21-deoxy Cortisol has several applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of pharmaceutical glucocorticoids.
Biology: It is used to study the metabolic pathways and enzymatic reactions involving steroid hormones.
Mechanism of Action
The mechanism of action of 6-Dehydro-21-deoxy Cortisol involves its interaction with specific molecular targets and pathways. It primarily acts on the glucocorticoid receptor, modulating the expression of genes involved in the inflammatory response and metabolism . The compound’s effects are mediated through both genomic and non-genomic mechanisms, influencing various cellular processes.
Comparison with Similar Compounds
21-Deoxycortisol: A precursor in the biosynthesis of cortisol, known for its role in congenital adrenal hyperplasia.
11-Deoxycortisol:
Uniqueness: 6-Dehydro-21-deoxy Cortisol is unique due to its specific structural modifications, which confer distinct chemical properties and biological activities. Unlike its similar compounds, it has a dehydrogenated structure that influences its reactivity and interaction with biological targets.
Properties
Molecular Formula |
C21H28O4 |
---|---|
Molecular Weight |
344.4 g/mol |
IUPAC Name |
(8S,9S,10R,11S,14S,17S)-17-acetyl-11,17-dihydroxy-10,13-dimethyl-2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C21H28O4/c1-12(22)21(25)9-7-16-15-5-4-13-10-14(23)6-8-19(13,2)18(15)17(24)11-20(16,21)3/h4-5,10,15-18,24-25H,6-9,11H2,1-3H3/t15-,16-,17-,18+,19-,20?,21+/m0/s1 |
InChI Key |
OAHLBJQRWHQCCJ-IUWOMPCOSA-N |
Isomeric SMILES |
CC(=O)[C@@]1(CC[C@@H]2C1(C[C@@H]([C@H]3[C@H]2C=CC4=CC(=O)CC[C@]34C)O)C)O |
Canonical SMILES |
CC(=O)C1(CCC2C1(CC(C3C2C=CC4=CC(=O)CCC34C)O)C)O |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.